An In-depth Technical Guide to 6-FAM SE: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 6-FAM SE: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM SE, with the full chemical name 6-Carboxyfluorescein, succinimidyl ester, is a widely utilized amine-reactive fluorescent dye.[1][2] As a single isomer of carboxyfluorescein, it is a popular green fluorescent reagent for covalently labeling a variety of biomolecules, including peptides, proteins, and nucleic acids.[2] The succinimidyl ester (SE) moiety readily reacts with primary and secondary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[3] This covalent conjugation makes 6-FAM SE an invaluable tool for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, DNA sequencing, and in-vitro binding assays.[3][4] Notably, conjugates derived from FAM reagents exhibit greater resistance to hydrolysis and superior stability compared to those prepared with fluorescein isothiocyanate (FITC).[2]
Chemical Structure
The chemical structure of 6-FAM SE is depicted below:
Figure 1. Chemical structure of 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE).
Core Properties and Quantitative Data
A summary of the key quantitative data for 6-FAM SE is presented in the table below for easy reference and comparison.
| Property | Value |
| Full Chemical Name | 6-Carboxyfluorescein, succinimidyl ester |
| Molecular Formula | C₂₅H₁₅NO₉ |
| Molecular Weight | 473.39 g/mol |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~517 nm |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[3] |
| Solubility | Soluble in DMSO and DMF |
| Recommended Reaction pH | 8.0 - 9.5 |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
Detailed methodologies for key applications of 6-FAM SE are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.
Protocol 1: Labeling of Peptides in Solution
This protocol outlines the procedure for labeling a peptide with a free primary amine in an aqueous buffer.
Materials:
-
Peptide of interest
-
6-FAM SE
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare 6-FAM SE Stock Solution: Immediately before use, dissolve 6-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approximately 21 mM).[3]
-
Labeling Reaction:
-
Purification:
-
Purify the FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution at both 220 nm (for the peptide backbone) and 495 nm (for the FAM dye).
-
Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled peptide.[3]
-
Protocol 2: Labeling of Proteins in Solution
This protocol describes the general procedure for labeling a protein, such as an antibody, with 6-FAM SE.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
6-FAM SE
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH ~8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve approximately 10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer.[5]
-
Prepare 6-FAM SE Solution: Dissolve the 6-FAM SE in DMF or DMSO at a concentration of 10 mg/mL.[5]
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).
-
The first colored band to elute will be the FAM-labeled protein.
-
Protocol 3: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a 5' amine group.
Materials:
-
5'-amine-modified oligonucleotide
-
6-FAM SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5
-
Ethanol (absolute, cold)
-
3 M NaCl
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve approximately 100 µg of the amine-modified oligonucleotide in 50 µL of the labeling buffer.
-
Prepare 6-FAM SE Solution: Dissolve 200 µg of 6-FAM SE in 14 µL of DMSO.[5]
-
Labeling Reaction:
-
Add the 6-FAM SE solution to the oligonucleotide solution.
-
Incubate the reaction for at least six hours (or overnight) at room temperature with occasional gentle mixing.[5]
-
-
Purification:
-
Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at ≤–20°C for 30 minutes.[5] Centrifuge to pellet the oligonucleotide.
-
Chromatography/Electrophoresis: The labeled oligonucleotide can be further purified from the unlabeled oligonucleotide and free dye using reverse-phase HPLC or preparative gel electrophoresis.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the labeling of a biomolecule with 6-FAM SE.
References
- 1. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 2. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
